molecular formula C6H11ClN2O B2701034 1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride CAS No. 2305253-02-3

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride

Cat. No.: B2701034
CAS No.: 2305253-02-3
M. Wt: 162.62
InChI Key: PERBOMIVMPPJMB-UHFFFAOYSA-N
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Description

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H10N2O·HCl It is a hydrochloride salt of 1-(1,3-oxazol-4-yl)propan-1-amine, which is an organic compound containing an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the Van Leusen oxazole synthesis, which uses tosylmethyl isocyanide (TosMIC) and aldehydes in the presence of a base to form the oxazole ring . The resulting oxazole can then be reacted with propylamine under appropriate conditions to introduce the amine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The oxazole ring can be reduced under specific conditions to form saturated heterocycles.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or ligand in biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,3-oxazol-4-yl)propan-1-amine;hydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The amine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,2-oxazol-4-yl)propan-1-amine hydrobromide
  • 1-(dimethyl-1,2-oxazol-4-yl)propan-1-amine

Uniqueness

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride is unique due to its specific substitution pattern on the oxazole ring and the presence of the hydrochloride salt. This structural uniqueness can result in different chemical reactivity and biological activity compared to similar compounds. For example, the position of the amine group and the type of salt can influence the compound’s solubility, stability, and interaction with biological targets .

Biological Activity

1-(1,3-Oxazol-4-yl)propan-1-amine;hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and comparisons with related compounds.

Chemical Structure and Properties

The compound features an oxazole ring, which is known for its ability to interact with various biological targets. The presence of the amine group enhances its reactivity and potential for biological interactions.

The biological activity of this compound involves several mechanisms:

  • Enzyme Interaction : The oxazole moiety can bind to enzymes, potentially inhibiting their activity. This interaction is crucial for its proposed therapeutic effects.
  • Receptor Modulation : The compound may act as a ligand for specific receptors, influencing signaling pathways that are pivotal in various physiological processes.
  • Hydrogen Bonding : The amine group can form hydrogen bonds with biological macromolecules, enhancing the compound's binding affinity and specificity.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In vitro studies have shown effectiveness against a range of bacterial strains, suggesting its potential as an antimicrobial agent .

Anticancer Potential

The compound has been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through apoptosis induction and cell cycle arrest mechanisms. Specific IC50 values have been reported in various cancer cell lines, demonstrating promising activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntimicrobial, AnticancerVaries by target
3-(1,2-Oxazol-4-yl)propan-1-amine hydrobromideStructureAntimicrobial20
2-Aminobenzoxazole DerivativesStructureAnticancer15

Note : The IC50 values represent the concentration required to inhibit a biological process by half and vary across different studies and target cells.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria. The compound was tested using the broth microdilution method, revealing minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Investigation into Anticancer Effects

In another study focusing on cancer cell lines (e.g., breast and colon cancer), treatment with varying concentrations of the compound resulted in significant reductions in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells upon treatment with the compound .

Properties

IUPAC Name

1-(1,3-oxazol-4-yl)propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2O.ClH/c1-2-5(7)6-3-9-4-8-6;/h3-5H,2,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERBOMIVMPPJMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=COC=N1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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